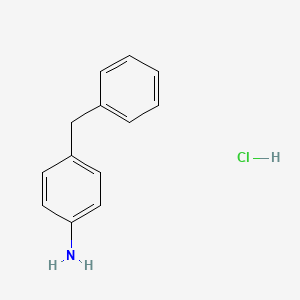

4-Benzylaniline hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Benzylaniline hydrochloride typically involves the hydrochlorination of 4-benzylaniline in chlorobenzene, which has been examined through spectroscopic and computational analysis. This process highlights the interaction of anhydrous hydrogen chloride with the solvent and the solvation dynamics involved in the reaction. A comprehensive characterization of the reagent and product has been conducted using FTIR, (1)H NMR spectroscopy, X-ray diffraction, and the evaluation of lattice energies through the PIXEL method, providing insights into the molecular interactions and solubility properties of the compound (Gibson et al., 2009).

Molecular Structure Analysis

The molecular structure of 4-Benzylaniline hydrochloride has been elucidated through various spectroscopic techniques, revealing the presence of a strong Fermi resonance in its infrared spectrum. This characteristic distinguishes it from the starting material and offers clues about its lattice structure and intermolecular interactions, essential for understanding its chemical behavior and reactivity (Gibson et al., 2009).

Chemical Reactions and Properties

The compound's reactivity under different conditions has been explored, revealing the solvation and dissociation behavior in chlorobenzene at elevated temperatures. These studies have provided valuable insights into the liberation mechanisms of 4-benzylaniline from its hydrochloride form under varying conditions, highlighting the role of solvated hydrogen chloride in driving the reaction equilibria and kinetics (Gibson et al., 2014).

Physical Properties Analysis

The physical properties of 4-Benzylaniline hydrochloride, such as solubility and lattice energy, have been closely examined. The PIXEL method allows for a detailed assessment of the contributions of specific intermolecular interactions to the total lattice energy, which can be tentatively correlated with solubility measurements, offering a deeper understanding of its physicochemical properties (Gibson et al., 2009).

Chemical Properties Analysis

The chemical properties, including the compound's behavior in various chemical reactions and its interaction with different reagents, have been explored. Studies have shown how 4-Benzylaniline hydrochloride behaves under synthesis conditions and in reaction with primary aromatic amines, leading to the formation of novel compounds. This research has contributed to understanding the compound's reactivity and potential for synthesis of other chemical entities (Marinho & Proença, 2015).

Aplicaciones Científicas De Investigación

1. Structural and Spectroscopic Analysis

The hydrochlorination of 4-benzylaniline in chlorobenzene, which results in 4-benzylaniline hydrochloride, has been studied extensively. Spectroscopic and computational analyses revealed the solvation of gaseous HCl in this process. Techniques like FTIR and NMR spectroscopy, along with X-ray diffraction, were employed for characterization. The study provided insights into intermolecular interactions and their correlation with solubility measurements (Gibson et al., 2009).

2. Solvation and Dissociation in Chemical Reactions

4-Benzylaniline hydrochloride demonstrates interesting behavior when solvated in chlorobenzene. At a specific temperature (373 K), it can liberate solvated 4-benzylaniline. The study explored two conditions: closed (retaining evolved hydrogen chloride gas) and open (releasing it). This research contributes to understanding the solution-phase chemistry and the role of solvent in controlling chemical equilibria (Gibson et al., 2014).

3. Anti-Chlamydial Activity

Research into substituted N-benzylanilines, including their hydrochloride forms, has indicated their potential in treating chlamydial infections. One water-soluble hydrochloride derivative exhibited low cytotoxicity and high anti-chlamydial activity, making it a promising agent for such treatments (Luyksaar et al., 2021).

4. Anti-bacterial and Anti-staphylococcal Applications

N-Benzylanilines, including their hydrochloride derivatives, have shown significant activity against Gram-positive bacteria, especially against methicillin-resistant Staphylococcus aureus (MRSA). Their ability to inhibit biofilm formation and eradicate preformed biofilms points to their potential in developing new anti-staphylococcal drugs (Zhang et al., 2019).

5. Spectroscopic Characterization in Isocyanate Production

Aromatic amines and amine hydrochloride salts, including 4-benzylaniline hydrochloride, are crucial in isocyanate production chains. Spectroscopic studies, including infrared and neutron scattering, have been used for vibrational assignment, enhancing the understanding of these reagents in industrial-scale operations (Gibson et al., 2018).

Safety And Hazards

4-Benzylaniline hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation9. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area9.

Direcciones Futuras

The future directions of 4-Benzylaniline hydrochloride research and application are not explicitly mentioned in the available literature. However, the potential implications of 4-Benzylaniline hydrochloride in various fields of research and industry are being discussed10.

Propiedades

IUPAC Name |

4-benzylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.ClH/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGXIDBMRPMPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzylaniline hydrochloride | |

CAS RN |

6317-57-3 | |

| Record name | Benzenamine, 4-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6317-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluidine, alpha-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006317573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6317-57-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

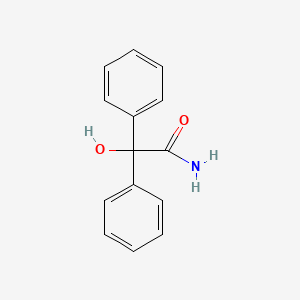

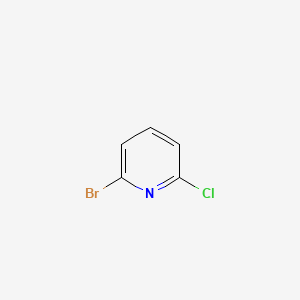

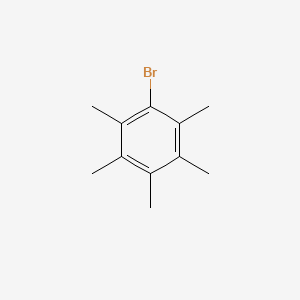

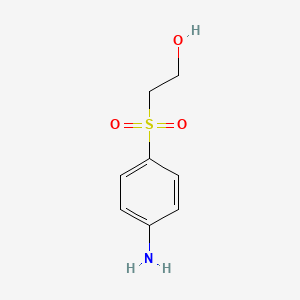

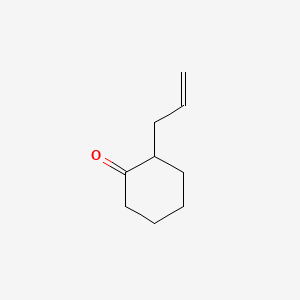

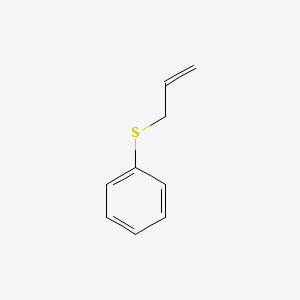

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.